molecular formula C14H25NO3 B8474628 6-(2-Cyclohexylethylamino)-6-oxohexanoic acid

6-(2-Cyclohexylethylamino)-6-oxohexanoic acid

Cat. No. B8474628
M. Wt: 255.35 g/mol
InChI Key: MVXMJZDLIMIICQ-UHFFFAOYSA-N
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Patent
US04922022

Procedure details

Methyl 5-[chloroformyl]pentanoate (4.2 g) in dry dichloromethane (20 ml) was added dropwise to a stirred solution of 2-cyclohexylethylamine (3 g) and triethylamine (3.3 ml) in dry dichloromethane (40 ml) under a N2 atmosphere. The mixture was stirred at room temperature for 16 hours and heated under reflux for 1.5 hours.
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.3 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]([CH2:4][CH2:5][CH2:6][CH2:7][C:8]([O:10]C)=[O:9])=[O:3].[CH:12]1([CH2:18][CH2:19][NH2:20])[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1.C(N(CC)CC)C>ClCCl>[CH:12]1([CH2:18][CH2:19][NH:20][C:2](=[O:3])[CH2:4][CH2:5][CH2:6][CH2:7][C:8]([OH:10])=[O:9])[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1

Inputs

Step One
Name
Quantity
4.2 g
Type
reactant
Smiles
ClC(=O)CCCCC(=O)OC
Name
Quantity
3 g
Type
reactant
Smiles
C1(CCCCC1)CCN
Name
Quantity
3.3 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1.5 hours
Duration
1.5 h

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
C1(CCCCC1)CCNC(CCCCC(=O)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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